Acedoben-d7
Description
Acedoben-d7 is a deuterated derivative of 7-(1-acetoxymethylidene)benzonorbornadiene, a bicyclic compound synthesized via benzyne cycloaddition to 6-acetoxyfulvene . The parent compound serves as a versatile precursor for generating 7-formyl and 7-hydroxymethyl benzonorbornadienes through acid hydrolysis and sodium borohydride reduction, respectively . The "-d7" designation indicates selective deuteration at seven positions, likely within the acetoxymethylidene or aromatic regions. Deuterated analogs like this compound are prized in pharmaceutical and metabolic studies for their enhanced stability against enzymatic degradation and utility in isotopic tracing .
Properties
Molecular Formula |
C₉H₂D₇NO₃ |
|---|---|
Molecular Weight |
186.22 |
Synonyms |
4-(Acetylamino)benzoic Acid-d4; 4-Acetamidobenzoic Acid-d7; 4’-Carboxyacetanilide-d4; N-Acetyl-p-aminobenzoic Acid-d4; NSC 4002-d7; p-(Acetoamino)benzoic Acid-d4; p-(Acetylamino)benzoic Acid-d7; p-Acetamidobenzoic Acid-d4; p-Acetaminobenzoic Acid-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key distinctions between Acedoben-d7 and related bicyclic compounds:
Key Observations :
- Functional Groups : this compound’s acetoxymethylidene group contrasts with the formyl/hydroxymethyl groups in its hydrolysis products and the sulfonyl/ester motifs in spirocyclic analogs .
- Deuteration Effects: The isotopic substitution in this compound likely reduces its metabolic clearance rate compared to non-deuterated counterparts, a critical advantage in drug design .
Stability and Reactivity
- Acid Sensitivity : this compound hydrolyzes in acidic media to form a 3:2 mixture of cis- and trans-7-formyl isomers, whereas spirocyclic sulfonyl esters (Example 17) remain intact under similar conditions .
- Enzymatic Degradation: Deuteration in this compound delays hepatic metabolism, a property absent in non-deuterated analogs like 7-hydroxymethyl derivatives .
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